molecular formula C20H24N2O3 B3819397 ethyl 6-amino-5-cyano-2-methyl-4-(2,3,5,6-tetramethylphenyl)-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-methyl-4-(2,3,5,6-tetramethylphenyl)-4H-pyran-3-carboxylate

Cat. No.: B3819397
M. Wt: 340.4 g/mol
InChI Key: JXTXMFZQXIVUNE-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-methyl-4-(2,3,5,6-tetramethylphenyl)-4H-pyran-3-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyran derivatives, which are known for their diverse biological and chemical properties. The presence of multiple functional groups, including amino, cyano, methyl, and tetramethylphenyl groups, makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-(2,3,5,6-tetramethylphenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as 2,3,5,6-tetramethylphenyl derivatives with cyano and amino groups, followed by esterification. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and catalysts plays a crucial role in optimizing the reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the construction of heterocyclic compounds.

Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, antibacterial, and anticancer properties. The presence of the cyano and amino groups contributes to its biological activity, making it a candidate for drug development.

Medicine: In medicine, this compound has shown promise in the treatment of various diseases. Its ability to interact with biological targets, such as enzymes and receptors, makes it a valuable tool in pharmaceutical research. Studies have explored its use in the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it an important component in various manufacturing processes.

Mechanism of Action

The mechanism by which ethyl 6-amino-5-cyano-2-methyl-4-(2,3,5,6-tetramethylphenyl)-4H-pyran-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The cyano group, in particular, plays a crucial role in binding to enzymes and receptors. The compound may inhibit or activate certain pathways, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate: This compound is structurally similar but lacks the tetramethylphenyl group.

  • Ethyl 6-amino-5-cyano-2-methyl-4-(3,4,5-trimethylphenyl)-4H-pyran-3-carboxylate: This compound has a different substitution pattern on the phenyl ring.

  • Ethyl 6-amino-5-cyano-2-methyl-4-(2,4,6-trimethylphenyl)-4H-pyran-3-carboxylate: Another variation with a different arrangement of methyl groups on the phenyl ring.

Uniqueness: The uniqueness of ethyl 6-amino-5-cyano-2-methyl-4-(2,3,5,6-tetramethylphenyl)-4H-pyran-3-carboxylate lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of four methyl groups on the phenyl ring enhances its stability and alters its interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

ethyl 6-amino-5-cyano-2-methyl-4-(2,3,5,6-tetramethylphenyl)-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-7-24-20(23)17-14(6)25-19(22)15(9-21)18(17)16-12(4)10(2)8-11(3)13(16)5/h8,18H,7,22H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTXMFZQXIVUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=C(C(=CC(=C2C)C)C)C)C#N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 6-amino-5-cyano-2-methyl-4-(2,3,5,6-tetramethylphenyl)-4H-pyran-3-carboxylate
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ethyl 6-amino-5-cyano-2-methyl-4-(2,3,5,6-tetramethylphenyl)-4H-pyran-3-carboxylate
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ethyl 6-amino-5-cyano-2-methyl-4-(2,3,5,6-tetramethylphenyl)-4H-pyran-3-carboxylate
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ethyl 6-amino-5-cyano-2-methyl-4-(2,3,5,6-tetramethylphenyl)-4H-pyran-3-carboxylate

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